m-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline m-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline
Brand Name: Vulcanchem
CAS No.: 71604-74-5
VCID: VC3964189
InChI: InChI=1S/C15H19NO4/c1-2-11(4-12(3-1)17-9-15-10-20-15)16(5-13-7-18-13)6-14-8-19-14/h1-4,13-15H,5-10H2
SMILES: C1C(O1)CN(CC2CO2)C3=CC(=CC=C3)OCC4CO4
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol

m-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline

CAS No.: 71604-74-5

Cat. No.: VC3964189

Molecular Formula: C15H19NO4

Molecular Weight: 277.31 g/mol

* For research use only. Not for human or veterinary use.

m-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline - 71604-74-5

Specification

CAS No. 71604-74-5
Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
IUPAC Name 3-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline
Standard InChI InChI=1S/C15H19NO4/c1-2-11(4-12(3-1)17-9-15-10-20-15)16(5-13-7-18-13)6-14-8-19-14/h1-4,13-15H,5-10H2
Standard InChI Key VAGOJLCWTUPBKD-UHFFFAOYSA-N
SMILES C1C(O1)CN(CC2CO2)C3=CC(=CC=C3)OCC4CO4
Canonical SMILES C1C(O1)CN(CC2CO2)C3=CC(=CC=C3)OCC4CO4

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

The molecular formula of m-(2,3-epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline is C₁₅H₁₉NO₄, with a molecular weight of 277.32 g/mol . Its structure consists of an aniline backbone substituted with two 2,3-epoxypropyl groups and one 2,3-epoxypropoxy group, enabling crosslinking via epoxy ring-opening reactions.

Physical Properties

Key physical properties include:

PropertyValueSource
Density1.22–1.23 g/cm³ at 20°C
Viscosity (25°C)8,000–25,000 cP
Boiling PointDecomposes above 250°C
Water Solubility (20°C)1.78–3.34 g/L
Vapor Pressure (25°C)1.3 × 10⁻⁶ Pa
Flash Point212–228°C

The compound exists as a brown viscous liquid at room temperature, with a glass transition temperature of -39°C . Its low volatility and moderate water solubility make it suitable for industrial formulations requiring stability under ambient conditions .

Synthesis and Industrial Production

Synthetic Routes

m-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline is typically synthesized via the glycidylation of m-aminophenol with epichlorohydrin. This reaction proceeds through nucleophilic substitution, where the amine groups attack the epoxide rings, followed by dehydrohalogenation to form the final epoxy resin .

Applications in Materials Science

Epoxy Resins and Composites

As a trifunctional epoxy monomer, this compound enhances the mechanical and thermal properties of cured resins. When crosslinked with amines or anhydrides, it forms networks with:

  • High glass transition temperatures (Tg > 150°C)

  • Excellent chemical resistance to solvents and acids

  • Tensile strengths exceeding 80 MPa

These attributes make it ideal for aerospace composites, electronic encapsulants, and corrosion-resistant coatings .

Dynamic Sulfur-Rich Polymers

Recent studies highlight its utility in synthesizing self-healing polymers via reaction with elemental sulfur. The resulting materials exhibit:

  • Polysulfide metathesis, enabling stress relaxation

  • Thiol-exchange reactions for recyclability

  • Transesterification at side-chain hydroxyl groups

Such polymers are promising for sustainable adhesives and sealants .

Toxicological and Environmental Profile

Acute and Chronic Toxicity

A 28-day oral toxicity study in rats established a No Observed Adverse Effect Level (NOAEL) of 50 mg/kg/day. At higher doses (≥200 mg/kg/day), reversible hepatotoxicity and nephrotoxicity were observed . The compound is classified as:

  • Skin and eye irritant (H315/H319)

  • Potential sensitizer (H317)

  • Toxic to aquatic life (H411)

Environmental Fate

With a log Kow of 1.6, m-(2,3-epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline exhibits moderate hydrophobicity. Its hydrolysis half-life ranges from 2.2–2.6 days across pH 4–9, degrading into less toxic glycidol derivatives .

Recent Research Advances

Detection in Human Biomarkers

A 2022 suspect screening study identified m-(2,3-epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline in human urine samples from Flemish adolescents, marking the first report of its bioaccumulation potential .

Advanced Polymer Architectures

Innovative applications include:

  • Photo-curable resins for 3D printing

  • Ion-conductive membranes in batteries

  • Degradable elastomers for medical devices

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator